(1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is a synthetic compound that belongs to the class of substituted phenethylamines. This compound is characterized by the presence of a fluorinated aromatic ring and a primary amine functional group, which contribute to its unique chemical properties and potential biological activities.
The compound can be synthesized through various organic chemistry methods, often involving the introduction of fluorine substituents on the aromatic ring and subsequent amination processes. The hydrochloride salt form is commonly used for enhanced solubility and stability in pharmaceutical applications.
This compound is classified as an aromatic amine, specifically a substituted phenethylamine. Its structure includes a trifluoromethyl group and a fluorine atom, which are significant for its reactivity and interaction with biological systems.
The synthesis of (1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride typically involves several key steps:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are typically employed to confirm the structure and composition of the synthesized compound.
The molecular structure of (1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride can be represented as follows:
The compound features:
Crystallographic studies may reveal detailed information about bond lengths, angles, and molecular geometry, which are crucial for understanding its reactivity and interactions.
(1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride can participate in various chemical reactions:
Reactions involving this compound should be conducted under controlled conditions to prevent side reactions, particularly due to the presence of multiple electronegative fluorine atoms that can influence reactivity.
The mechanism of action for (1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is not fully elucidated but may involve interactions with neurotransmitter systems in biological contexts:
Further pharmacological studies are required to determine its precise mechanism of action, including binding affinity studies and functional assays in relevant biological models.
(1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride has potential applications in:
The ongoing research into this compound's properties and applications continues to expand its potential uses in various scientific fields.
The systematic name "(1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride" precisely defines molecular structure and stereochemistry. According to IUPAC conventions, "(1R)" specifies the absolute configuration at the chiral center where the amine group attaches to the ethyl chain. This designation follows the Cahn-Ingold-Prelog priority rules, where substituents are ranked: NH₂ > C₆H₃F(CF₃) > CH₃ > H, establishing the (R) configuration [1]. The parent structure is a 1-phenylethan-1-amine scaffold with fluorine at the ortho position (C2) and trifluoromethyl (-CF₃) at the meta position (C3) relative to the ethylamine attachment point [1] [2].
C[C@H](C1=C(C(=CC=C1)C(F)(F)F)F)N.Cl
(R-enantiomer) [1] InChI: InChI=1S/C9H9F4N.ClH/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13;/h2-5H,14H2,1H3;1H/t5-/m1/s1
[1]The @
symbol in SMILES and /m1/s1
in InChI explicitly indicate the (R) configuration.
Enantiomeric DifferentiationThe (S)-enantiomer (CAS 2416218-85-2) shares identical chemical composition but exhibits distinct spatial orientation:
C[C@@H](N)c1cccc(C(F)(F)F)c1F.Cl
[3] OWBHILUDLKIQEF-JEDNCBNOSA-N
[3]The JEDNCBNOSA-N suffix contrasts with the R-enantiomer's InChIKey suffix (RXMQYKEDSA-N), confirming mirror-image relationships [1] [3]. Stereochemical purity (≥97%) is commercially specified, crucial as enantiomers often exhibit divergent pharmacological profiles [3] [4].Table 1: Stereochemical Identifiers for Enantiomeric Pair
Property | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
CAS No. | 2230840-52-3 [2] | 2416218-85-2 [3] |
Canonical SMILES | CC@HN.Cl [1] | CC@@Hc1cccc(C(F)(F)F)c1F.Cl [3] |
InChIKey | DPNRVWDJFMNADR-RXMQYKEDSA-N [1] | OWBHILUDLKIQEF-JEDNCBNOSA-N [3] |
Specific Rotation | Not reported (N/A) | Not reported (N/A) |
Fluorinated phenylamines constitute a privileged structural class in drug design due to fluorine's unique physicochemical effects. The title compound belongs to this family, featuring two strategically positioned fluorinated motifs that synergistically modulate molecular properties.
Para-substituted analogue: 2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride (CAS 2044902-07-8) positions -CF₃ at C4, altering electronic effects. This linear arrangement enhances conjugation with the amine, reducing basicity (pKa shift ~1.5 units) compared to the meta isomer [7] .
Electronic Modulation by Fluorination:The trifluoromethyl group (-CF₃) is a potent π-acceptor (Hammett σₘ = 0.43) that decreases phenyl ring electron density, thereby lowering amine pKa and enhancing metabolic stability against oxidative CYP450 enzymes. Ortho fluorine introduces a dipole moment (~1.41 D) and steric bulk, further influencing conformation. These combined effects increase lipophilicity (logP ~2.5-3.3) compared to non-fluorinated phenethylamines (logP ~1.8), promoting membrane permeability [3] .
Bioisosteric Relationships:-CF₃ often serves as a bioisostere for tert-butyl or chlorine, offering improved selectivity. For example, in kinase inhibitors, meta-CF₃ analogues show 5-10 fold enhanced IC₅₀ over chloro-substituted counterparts due to hydrophobic pocket fitting . The ortho fluorine in the title compound may mimic carbonyl oxygen sterically, enabling hydrogen-bonding-like interactions without proton donation.
Table 2: Comparative Analysis of Fluorinated Phenylamine Analogues
Compound | Substitution Pattern | logP* | TPSA (Ų) | Key Applications |
---|---|---|---|---|
(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine HCl | 2-F, 3-CF₃ | 3.29 [2] | 26.0 [2] | Chiral building block for CNS drugs |
2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine HCl | 2-F, 4-CF₃ | 2.54 [7] | 26.0 | Dopamine transporter ligands |
3-(Trifluoromethyl)aniline | 3-CF₃ | 2.10 | 26.0 | Agrochemical intermediates |
4-(Trifluoromethyl)phenylethylamine | 4-CF₃ | 2.85 | 26.0 | Serotonergic activity modulators |
*Calculated values unless experimentally reported |
Chiral β-phenethylamines emerged as critical pharmacophores following the 1896 isolation of mescaline from peyote cactus. Early 20th-century syntheses by Ernst Späth established routes to enantiopure amines, but systematic exploration of fluorinated derivatives began only in the 1980s. The introduction of the trifluoromethyl group marked a transformative advancement due to its strong electron-withdrawing effect and lipophilicity enhancement .
Transition Metal Catalysis: Ru(II)-BINAP asymmetric hydrogenation of enamines
Pharmacological Significance:Fluorination at chiral centers profoundly impacts bioactivity:
Table 3: Key Historical Milestones in Chiral Fluorinated Amine Development
Era | Development | Impact on Target Compound Design |
---|---|---|
Pre-1980s | Classical resolution of phenethylamine enantiomers | Established racemic synthesis routes |
1985-1995 | Catalytic asymmetric hydrogenation methods | Enabled efficient (R)-amine production |
Late 1990s | Fluorinated mescaline analogues (e.g., trifluoroescaline) | Demonstrated fluorine's bioavailability benefits |
2000s | BINAP-Ru catalyzed imine reductions | Achieved >99% ee for meta-substituted aryl amines |
2010-Present | Chiral trifluoromethylarylethylamine pharmaceuticals (e.g., Fingolimod analogues) | Validated target therapeutic applications |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0